molecular formula C15H9BrF4O2 B14767163 1-(3-(Benzyloxy)-2-bromo-6-fluorophenyl)-2,2,2-trifluoroethanone

1-(3-(Benzyloxy)-2-bromo-6-fluorophenyl)-2,2,2-trifluoroethanone

Cat. No.: B14767163
M. Wt: 377.13 g/mol
InChI Key: OMBVNMHIDXMDCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Benzyloxy)-2-bromo-6-fluorophenyl)-2,2,2-trifluoroethanone is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of benzyloxy, bromo, and fluoro substituents on a phenyl ring, along with a trifluoroethanone group. Such structural diversity makes it a valuable molecule in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(3-(Benzyloxy)-2-bromo-6-fluorophenyl)-2,2,2-trifluoroethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Fluorination: The selective introduction of a fluorine atom.

    Benzyloxy Protection: The protection of the hydroxyl group by converting it into a benzyloxy group.

    Trifluoroethanone Formation:

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(3-(Benzyloxy)-2-bromo-6-fluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-(Benzyloxy)-2-bromo-6-fluorophenyl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-(Benzyloxy)-2-bromo-6-fluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the modification of cellular pathways .

Comparison with Similar Compounds

Similar compounds to 1-(3-(Benzyloxy)-2-bromo-6-fluorophenyl)-2,2,2-trifluoroethanone include:

The uniqueness of this compound lies in its trifluoroethanone group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H9BrF4O2

Molecular Weight

377.13 g/mol

IUPAC Name

1-(2-bromo-6-fluoro-3-phenylmethoxyphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C15H9BrF4O2/c16-13-11(22-8-9-4-2-1-3-5-9)7-6-10(17)12(13)14(21)15(18,19)20/h1-7H,8H2

InChI Key

OMBVNMHIDXMDCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)C(=O)C(F)(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.